5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Description
5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 5 and a pyrrolidin-2-yl group at position 3, with a hydrochloride counterion enhancing its solubility . The 1,2,4-oxadiazole ring is known for its metabolic stability and ability to engage in hydrogen bonding, making it a valuable scaffold in medicinal chemistry . This compound is synthesized via cycloaddition or nucleophilic substitution reactions, as inferred from analogous oxadiazole syntheses .
Properties
IUPAC Name |
5-methyl-3-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-5-9-7(10-11-5)6-3-2-4-8-6;/h6,8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSSMCDDQLXXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime and Carboxylic Acid Derivative Cyclization
The most established method for synthesizing 1,2,4-oxadiazoles involves the cyclization of amidoximes with activated carboxylic acid derivatives such as acyl chlorides, esters, or anhydrides. The general procedure consists of:
- Step 1: Synthesis of the amidoxime intermediate, typically from the corresponding nitrile and hydroxylamine hydrochloride.
- Step 2: Cyclization of the amidoxime with an activated carboxylic acid derivative under appropriate conditions to form the oxadiazole ring.
For this compound, the amidoxime would be derived from a nitrile bearing the pyrrolidin-2-yl substituent, and the carboxylic acid derivative would provide the methyl substitution at the 5-position.
Reaction conditions and catalysts:
- Pyridine or tetrabutylammonium fluoride (TBAF) can be used as catalysts to improve yields.
- Microwave irradiation has been reported to significantly reduce reaction times and improve yields in similar oxadiazole syntheses.
- Solvents such as dichloromethane or dimethyl sulfoxide (DMSO) are commonly employed.
- Yields vary widely depending on the substrates and conditions, ranging from moderate (30-50%) to high (up to 90%).
- Purification typically involves crystallization or chromatographic techniques.
One-Pot Synthetic Procedures
Recent advances have introduced one-pot methods combining amidoxime formation and cyclization steps, often using superbases like NaOH in DMSO or activation of carboxylic acids with Vilsmeier reagents. These methods offer:
- Simplified protocols with fewer purification steps.
- Moderate to excellent yields (11–93%).
- Room temperature or mild heating conditions.
However, the presence of functional groups such as –OH or –NH2 on substrates can limit the applicability of these methods.
Specific Synthetic Route Example for this compound
While direct literature on this exact compound is limited, extrapolation from related oxadiazole syntheses suggests the following plausible route:
| Step | Reagents & Conditions | Description | Outcome/Yield |
|---|---|---|---|
| 1 | Pyrrolidin-2-yl nitrile + hydroxylamine hydrochloride, base, solvent (e.g., ethanol) | Formation of amidoxime intermediate | High yield, isolated |
| 2 | Amidoxime + acetic anhydride or acetyl chloride, pyridine, mild heating (60-80°C) | Cyclization to 5-methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole | Moderate to high yield |
| 3 | Treatment with hydrochloric acid in suitable solvent | Formation of hydrochloride salt | High purity salt |
This approach aligns with the general amidoxime-acylation-cyclization methodology reported in multiple studies.
Research Findings and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxides.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of halogenated oxadiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride in cancer treatment:
- Inhibition of Carbonic Anhydrases (CAs) : The compound has been assessed for its ability to inhibit various isoforms of carbonic anhydrases, which play a role in tumor growth and metastasis. Some derivatives exhibited nanomolar inhibitory activity against hCA IX and hCA II .
- Cell Line Studies : In vitro studies demonstrated that certain derivatives showed high cytotoxicity against cancer cell lines such as PANC-1 (pancreatic cancer) and SK-MEL-2 (melanoma), indicating their potential as therapeutic agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Resistance Mechanism Studies : Research indicates that some oxadiazole derivatives exhibit unique resistance mechanisms against MRSA (Methicillin-resistant Staphylococcus aureus), suggesting their potential as novel antibiotics .
Neurological Applications
There is emerging interest in the neuroprotective effects of oxadiazole derivatives:
- Cognitive Enhancements : Some studies suggest that compounds similar to 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole may enhance cognitive function by modulating neurotransmitter systems .
Case Studies
Mechanism of Action
The mechanism of action of 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in inflammation and cell proliferation .
Comparison with Similar Compounds
3-Methyl-5-(3-pyrrolidinyl)-1,2,4-oxadiazole Hydrochloride
- Structural Difference : The pyrrolidine substituent is at position 5 instead of position 3, altering the spatial arrangement of the molecule.
- Impact : Positional isomerism may affect binding affinity to targets due to changes in hydrogen-bonding patterns or steric hindrance. The molecular weight (189.65 g/mol) is lower than the main compound (212.08 g/mol), influencing pharmacokinetics .
5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole Hydrochloride
3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole Hydrochloride
- Structural Difference : A bulky isopropyl group replaces the methyl group at position 3.
- Impact : Enhanced lipophilicity improves membrane permeability but may reduce aqueous solubility. Stereospecific (2S) pyrrolidine could improve target selectivity .
Heterocyclic and Aromatic Substitutions
3-(Pyridin-4-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole Hydrochloride
- Structural Difference : A pyridine ring replaces the methyl group at position 3.
- However, the electron-withdrawing nature of pyridine may reduce ring stability compared to aliphatic substituents .
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Structural Difference : A nitro-substituted phenyl group replaces pyrrolidine.
- This compound exhibits distinct solid-state packing due to planar aromatic interactions .
Bioactivity and Pharmacological Profiles
- Diaryl-Substituted Oxadiazoles (e.g., 3,5-Diaryl-1,2,4-oxadiazoles) : Exhibit antitumor activity by reducing tumor cell proliferation and increasing lifespan in murine models. The absence of a basic amine (compared to pyrrolidine derivatives) may limit central nervous system (CNS) penetration .
- 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole Dihydrochloride : A triazole analog with demonstrated applications in neurological and metabolic disorders. The triazole ring offers improved metabolic stability over oxadiazole but reduced hydrogen-bonding capacity .
Comparative Data Table
Biological Activity
5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Chemical Formula : CHNO
- Molecular Weight : 153.18 g/mol
- IUPAC Name : this compound
- CAS Number : 954228-45-6
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds, including this compound, exhibit significant anticancer properties. For instance:
- Cell Viability Assays : In vitro assays using A549 human lung adenocarcinoma cells showed that certain oxadiazole derivatives reduced cell viability significantly compared to control treatments. The compound was tested at a concentration of 100 µM for 24 hours, revealing a notable cytotoxic effect with viability dropping to approximately 66% in some cases .
- Mechanism of Action : The mechanism through which these compounds exert their effects often involves the induction of apoptosis. Studies indicated increased levels of p53 and caspase-3 cleavage in treated cancer cells, suggesting that these compounds may activate apoptotic pathways similar to established chemotherapeutics like cisplatin .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored:
- Pathogen Resistance : Research highlighted its potential against multidrug-resistant strains of Staphylococcus aureus. The compounds were shown to inhibit growth effectively against resistant strains that are typically challenging to treat with standard antibiotics .
- Minimum Inhibitory Concentration (MIC) : Screening against various pathogens revealed that while some derivatives showed promising activity against Gram-positive bacteria, they were less effective against Gram-negative strains, indicating a selective spectrum of antimicrobial action .
Study 1: Anticancer Properties
A study conducted on a series of oxadiazole derivatives found that those with specific substitutions exhibited enhanced activity against A549 cells. The study utilized an MTT assay to assess cell viability post-treatment and found that compounds with free amino groups had significantly higher cytotoxicity compared to those without .
| Compound ID | Structure | IC50 (µM) | Cell Type |
|---|---|---|---|
| 18 | - | 10.38 | A549 |
| 21 | - | 12.50 | A549 |
| Control | Cisplatin | 5.00 | A549 |
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, several oxadiazole derivatives were screened against clinical isolates of resistant bacteria. The results indicated varying degrees of effectiveness:
| Pathogen | MIC (µg/mL) | Active Compound |
|---|---|---|
| MRSA (Methicillin-resistant) | <16 | Compound 21 |
| VRE (Vancomycin-resistant) | >64 | Compound 18 |
Q & A
Q. What are the optimized synthetic routes for 5-methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride?
- Methodological Answer : Synthesis typically involves cyclization of precursors like hydrazides or amidoximes. For example:
-
Route 1 : Reacting a hydrazide derivative (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) with carbon disulfide under reflux in ethanol with potassium hydroxide, followed by acidification with HCl to form the oxadiazole core .
-
Route 2 : Sonication-assisted condensation of chalcone-like intermediates with hydrazines in ethanol or methanol/glacial acetic acid (5:1 ratio), achieving shorter reaction times (2–20 min) and yields of 65–80% .
-
Key Parameters : Temperature (reflux vs. room temperature), solvent polarity, and stoichiometry of reagents influence regioselectivity and purity.
- Data Table : Comparison of Synthetic Routes
| Method | Reaction Time | Yield | Key Conditions | Reference |
|---|---|---|---|---|
| Hydrazide cyclization | 10 h | 65–75% | KOH, CS₂, ethanol, HCl | |
| Sonication-assisted | 2–20 min | 65–80% | Ethanol/glacial acetic acid |
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., pyrrolidine ring protons at δ 1.5–3.0 ppm, oxadiazole protons at δ 8.0–8.5 ppm) and carbon connectivity .
- IR Spectroscopy : Confirm functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, N-O stretch at 950–1250 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 288.74 for C₁₄H₁₃ClN₄O) .
Advanced Research Questions
Q. How can researchers analyze the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 40–60°C for 24–72 hours. Monitor degradation via HPLC using a C18 column and ammonium acetate buffer (pH 6.5) .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Activation energy (Eₐ) is derived from Arrhenius plots .
- Storage Recommendations : Stability is maintained at room temperature (RT) in anhydrous, light-protected environments .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Profiling : Systematically modify substituents (e.g., replacing pyrrolidine with piperidine) to assess impact on activity .
- Assay Standardization : Use consistent buffer conditions (e.g., ammonium acetate, pH 6.5) to minimize variability in enzymatic or receptor-binding assays .
- Dose-Response Curves : Validate activity thresholds (e.g., IC₅₀) across multiple cell lines or in vivo models to rule out off-target effects .
Q. How can researchers design experiments to evaluate its pharmacological potential?
- Methodological Answer :
- In Vitro Screening : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. Include positive controls (e.g., staurosporine for kinase inhibition) .
- ADME/Tox Profiling :
- Solubility : Measure in PBS or simulated gastric fluid.
- CYP450 Inhibition : Use human liver microsomes and LC-MS/MS for metabolite detection .
- In Vivo Efficacy : Administer in rodent models (e.g., 10–50 mg/kg, oral or IV) and monitor pharmacokinetics (Cₘₐₓ, t₁/₂) .
Q. What computational methods predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., GABAₐ or serotonin transporters). Key residues (e.g., Arg87 in GABAₐ) may form hydrogen bonds with the oxadiazole ring .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Data Contradiction Analysis
Q. How to address conflicting reports on its solubility in aqueous vs. organic solvents?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
